

Literature review of 2-Bromo-1,3-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1,3-difluoro-4-nitrobenzene
Cat. No.:	B170992

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-1,3-difluoro-4-nitrobenzene**

Introduction

2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No. 103977-78-2) is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis.^{[1][2][3]} Its unique substitution pattern—featuring a bromine atom, two fluorine atoms, and a powerful electron-withdrawing nitro group—endows it with specific reactivity that is highly sought after in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups makes it an ideal precursor for constructing complex molecular architectures, particularly through nucleophilic aromatic substitution (SNAr) reactions.^{[4][5]} This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2-Bromo-1,3-difluoro-4-nitrobenzene** are fundamental to its handling, storage, and application in synthesis. Key data is summarized below.

Data Summary Table

Property	Value	Source(s)
CAS Number	103977-78-2	[1] [2] [6]
Molecular Formula	C ₆ H ₂ BrF ₂ NO ₂	[1] [2]
Molecular Weight	237.99 g/mol	[1] [2]
IUPAC Name	2-bromo-1,3-difluoro-4-nitrobenzene	[3]
Synonyms	3-Bromo-2,4-difluoronitrobenzene	[1] [7]
Appearance	White to yellow solid	[8]
Melting Point	50 - 51.5 °C	[8]
Boiling Point	254.0 ± 35.0 °C at 760 mmHg	
Purity	Typically ≥97-98%	[1] [3]


Spectroscopic Analysis

- ¹H NMR: In CDCl₃, the two aromatic protons appear as distinct multiplets. A representative spectrum from a 60 MHz instrument shows signals in the regions of δ 8.4-7.9 (m, 1H) and 7.4-7.0 (m, 1H).[\[8\]](#) Higher field NMR would resolve these multiplets further, showing complex coupling patterns due to ¹H-¹⁹F interactions.
- ¹³C NMR: The ¹³C NMR spectrum is expected to be complex due to carbon-fluorine (C-F) coupling. The aromatic carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF). Long-range C-F coupling (²JCF, ³JCF) will induce further splitting on other carbons.[\[9\]](#) A proton-decoupled spectrum will still show this C-F splitting; however, a simultaneous proton and fluorine decoupled (¹³C-^{1}H, ¹⁹F) experiment would yield six sharp singlets, corresponding to each unique carbon atom in the molecule.[\[9\]](#)
- ¹⁹F NMR: The ¹⁹F NMR spectrum would provide key information, showing two distinct signals for the two non-equivalent fluorine atoms, with splitting patterns influenced by their coupling to each other and to the aromatic protons.

Synthesis and Manufacturing

The most common and efficient synthesis of **2-Bromo-1,3-difluoro-4-nitrobenzene** is achieved through the electrophilic nitration of 1,3-difluoro-2-bromobenzene. This reaction leverages the directing effects of the existing substituents to install the nitro group at the desired C4 position.

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the nitration of 1,3-difluoro-2-bromobenzene.

Detailed Experimental Protocol

This protocol is adapted from a high-yield (97%) reported synthesis.[\[8\]](#)

- Reaction Setup: In a suitable reaction vessel, charge 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) and concentrated sulfuric acid (48 ml). Stir the solution vigorously at ambient temperature.
- Nitration: Add concentrated nitric acid (70%, 8 ml) dropwise to the stirred solution.
 - Causality: The mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO_2^+), which is the active agent for aromatic nitration. The rate of addition must be controlled to maintain the internal temperature below 55°C to prevent side reactions and ensure regioselectivity.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes. The reaction progress can be monitored by TLC or GC-MS.
- Quenching and Workup: Carefully pour the reaction mixture onto ice (300 ml). The product will precipitate as a solid.
- Extraction: Extract the aqueous mixture with methylene chloride (3 x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (3 x volumes) to neutralize any remaining acid, followed by a wash with brine.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield a yellow solid.
- Purification: Recrystallize the crude solid from isopropyl ether to afford **2-Bromo-1,3-difluoro-4-nitrobenzene** as a white solid (28.2 g, 97% yield).^[8]

Chemical Reactivity and Derivatization

The reactivity of **2-Bromo-1,3-difluoro-4-nitrobenzene** is dominated by Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles.

- Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized

negative intermediate known as a Meisenheimer complex.[10] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

- Regioselectivity: The nitro group activates the ortho (C3) and para (C1) positions. In this molecule, these positions are occupied by fluorine atoms. Fluorine is an excellent leaving group in SNAr reactions—often better than Br or Cl. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[4] Therefore, nucleophiles will preferentially displace one of the fluorine atoms over the bromine atom.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr.

Applications in Drug Discovery and Chemical Synthesis

2-Bromo-1,3-difluoro-4-nitrobenzene is a strategic intermediate, primarily used to introduce a substituted difluorobromoaniline or related moiety into a target molecule.

- Synthesis of Key Intermediates: A common first step in its utilization is the reduction of the nitro group to an amine. This reaction, typically performed using reagents like iron powder in acetic acid or catalytic hydrogenation ($H_2/Pd/C$), yields 3-Bromo-2,4-difluoroaniline.[7] This aniline derivative is a valuable precursor in its own right, with the amine providing a handle for amide bond formation or further substitutions.
- Building Block for Kinase Inhibitors: The broader class of poly-halogenated and nitrated benzenes are crucial in the synthesis of kinase inhibitors.[4][11][12][13] Kinases are a class of enzymes often implicated in cancer and inflammatory diseases.[11] Small molecule inhibitors often feature heterocyclic cores built upon substituted aniline precursors. The fluorine atoms can increase metabolic stability and binding affinity of the final drug molecule, while the bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build molecular complexity.[12]

- Agrochemicals and Materials Science: Similar to their role in pharmaceuticals, fluorinated aromatic compounds are used to create advanced agrochemicals and high-performance polymers, where the unique electronic properties and stability of the C-F bond are highly valued.[14]

Safety and Handling

2-Bromo-1,3-difluoro-4-nitrobenzene is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.
 - P280: Wear protective gloves, protective clothing, and eye/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

2-Bromo-1,3-difluoro-4-nitrobenzene is a potent and versatile chemical intermediate whose value lies in its predictable and specific reactivity. Its primary utility is in SNAr reactions, where the activated fluorine atoms can be selectively displaced to build more complex structures. This

reactivity profile has made it a valuable tool for medicinal chemists, particularly in the synthesis of scaffolds for kinase inhibitors and other therapeutic agents. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and development.

References

- Mullard, A., & Scott, J. S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. *Journal of Medicinal Chemistry*. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Alachem Co., Ltd. (n.d.). 103977-78-2 | 3-Bromo-2,4-difluoronitrobenzene.
- blueberries22.mu. (2017, March 10). Mission Completed: Found the Home to Live in.
- Moon Freight Services. (n.d.). PACKING AND SHIFTING SERVICES.
- PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.
- What is the Best Tropical Fish Species?. (2010, October 31). What is the Aquarium Cycle?.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ^{13}C NMR.
- ACS Publications. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- Thieme. (n.d.). 4. ^{13}C NMR Spectroscopy.
- NIH National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- NIH National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 103977-78-2 | 3-Bromo-2,4-difluoronitrobenzene - Alachem Co., Ltd. [alachem.co.jp]
- 2. chemscene.com [chemscene.com]

- 3. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3-Bromo-2,4-difluoroaniline CAS#: 103977-79-3 [amp.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Simultaneous Proton and Fluorine decoupled ^{13}C NMR - Magritek [magritek.com]
- 10. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review of 2-Bromo-1,3-difluoro-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170992#literature-review-of-2-bromo-1-3-difluoro-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com